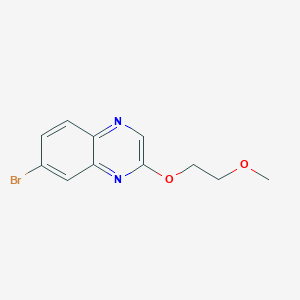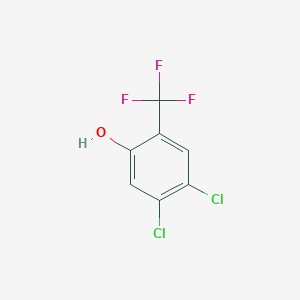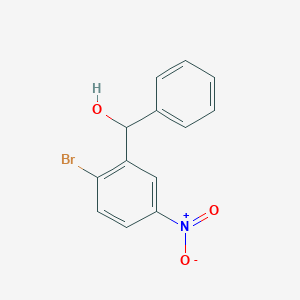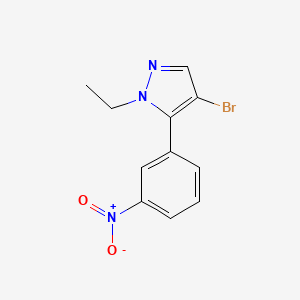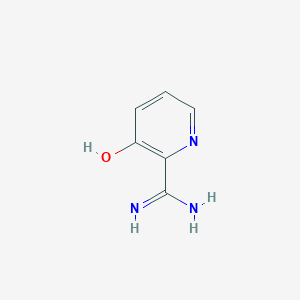![molecular formula C18H12N2O B13878477 3-Phenylpyrimido[2,1-a]isoquinolin-4-one](/img/structure/B13878477.png)
3-Phenylpyrimido[2,1-a]isoquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenylpyrimido[2,1-a]isoquinolin-4-one is a heterocyclic compound that belongs to the class of pyrimidoisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrimidine ring fused to an isoquinoline ring, with a phenyl group attached at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylpyrimido[2,1-a]isoquinolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 2-aminobenzaldehyde with a suitable pyrimidine derivative can lead to the formation of the desired compound through a series of condensation and cyclization steps .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of catalysts and controlled reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions: 3-Phenylpyrimido[2,1-a]isoquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced analogs .
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has shown its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
作用机制
The mechanism of action of 3-Phenylpyrimido[2,1-a]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interfere with DNA replication, thereby exerting its anticancer effects .
相似化合物的比较
Pyrimido[6,1-a]isoquinolin-4-one: Another member of the pyrimidoisoquinoline family with similar structural features but different biological activities.
Praziquantel Derivatives: Compounds like praziquantel-3-arylidene derivatives share structural similarities and exhibit antiparasitic activities.
Uniqueness: 3-Phenylpyrimido[2,1-a]isoquinolin-4-one stands out due to its unique combination of a pyrimidine and isoquinoline ring system, along with the phenyl group at the 3-position. This structural arrangement contributes to its distinct biological activities and potential therapeutic applications .
属性
分子式 |
C18H12N2O |
|---|---|
分子量 |
272.3 g/mol |
IUPAC 名称 |
3-phenylpyrimido[2,1-a]isoquinolin-4-one |
InChI |
InChI=1S/C18H12N2O/c21-18-16(13-6-2-1-3-7-13)12-19-17-15-9-5-4-8-14(15)10-11-20(17)18/h1-12H |
InChI 键 |
HQTWYXOFCGGLQF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CN=C3C4=CC=CC=C4C=CN3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


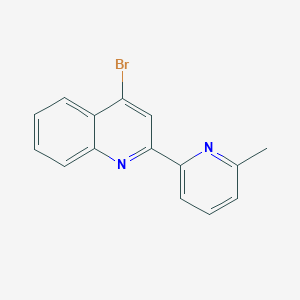
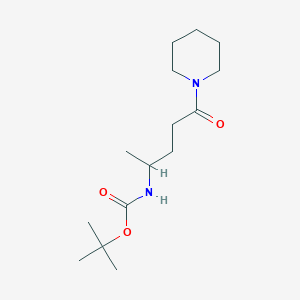
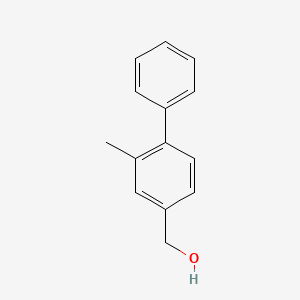
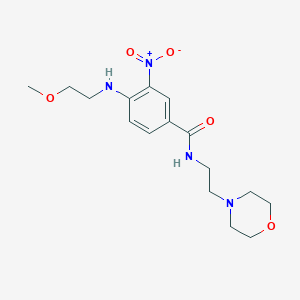
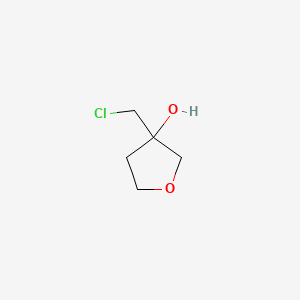
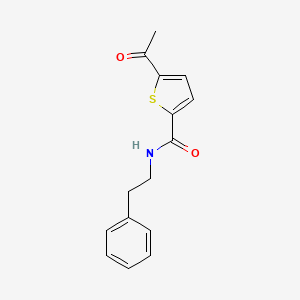
![N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylsulfonylethanamine](/img/structure/B13878424.png)

